N-Deshydroxyethyl Dasatinib is a pharmacologically active metabolite of the tyrosine kinase inhibitor Dasatinib. [, , , ] As a metabolite, it is primarily generated through the metabolic processes within living organisms, particularly in the liver. [] While it shares structural similarities with Dasatinib, it plays a distinct role in scientific research, particularly in studies focused on understanding the pharmacokinetic properties of Dasatinib and its metabolism within biological systems. [, ]
N-Deshydroxyethyl Dasatinib, also known as N-Deshydroxyethyl BMS-354825, is a derivative of Dasatinib, a well-known multi-kinase inhibitor primarily used in the treatment of certain types of cancer, including chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is classified under the category of thiazole carboxamide derivatives and has the chemical formula with a molecular weight of 443.95 g/mol. It is recognized for its ability to inhibit various kinases, including Bcr-Abl and Src family kinases, which play significant roles in cancer cell proliferation and survival .
The synthesis of N-Deshydroxyethyl Dasatinib typically involves several steps, utilizing various reagents and conditions to achieve high yields. A notable method includes the reaction of 2-bromoethanol with a precursor compound in the presence of cesium carbonate and potassium iodide in acetonitrile under reflux conditions for approximately six hours. This method achieves a yield of 93% .
The reaction conditions are crucial for optimizing yield and purity, with water added post-reaction to precipitate the product, which is subsequently purified through vacuum filtration and washing with solvents like acetonitrile and water .
The molecular structure of N-Deshydroxyethyl Dasatinib features a thiazole ring connected to an aromatic system and a piperazine moiety. The InChI Key for this compound is DOBZFFWLHXORTB-UHFFFAOYSA-N, which aids in its identification across chemical databases .
Key Structural Features:
The compound's structure can be visualized using molecular modeling software or chemical drawing tools.
N-Deshydroxyethyl Dasatinib undergoes various chemical reactions typical for kinase inhibitors. Notably, it can participate in phosphorylation reactions where it interacts with ATP-binding sites on kinases. The analytical methods such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) have been developed to quantify N-Deshydroxyethyl Dasatinib alongside other drugs like methotrexate in biological samples .
The mechanism typically involves:
N-Deshydroxyethyl Dasatinib acts primarily by inhibiting multiple tyrosine kinases involved in cancer progression. Its mechanism involves:
Data from pharmacokinetic studies indicate that N-Deshydroxyethyl Dasatinib has significant bioavailability when administered, making it an effective therapeutic agent .
Quantitative analyses such as infrared spectroscopy (IR) reveal characteristic absorption bands corresponding to functional groups present in the compound .
N-Deshydroxyethyl Dasatinib is primarily utilized in cancer research due to its potent inhibitory effects on various kinases implicated in tumorigenesis. It serves as an important tool for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: